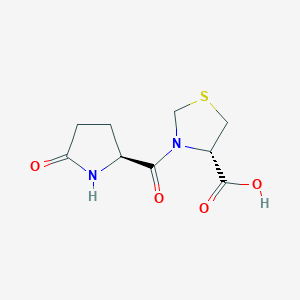

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring fused with a pyrrolidine ring

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as (4S)-3-[(2S)-5-OXOPYRROLIDINE-2-CARBONYL]-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID, are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response.

Mode of Action

The compound interacts with its targets (BSA and BLC) by binding to them . This binding triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner . The binding constants of the compound with BSA and BLC indicate its considerable interaction with these proteins .

Biochemical Pathways

The compound’s interaction with BLC enhances the enzyme’s activity, which plays a vital role in the biochemical pathway of oxidative stress response . By enhancing catalase activity, the compound helps in attenuating cellular oxidative stress .

Pharmacokinetics

Its considerable interaction with proteins like bsa and blc suggests that it may have good bioavailability .

Result of Action

The compound’s action results in the attenuation of cellular oxidative stress by enhancing catalase activity . It has been found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .

Action Environment

The compound’s ability to enhance catalase activity and attenuate oxidative stress suggests that it may be effective in environments with high oxidative stress .

Biochemische Analyse

Biochemical Properties

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as catalase and proteins like bovine serum albumin (BSA). The binding constants of this compound with BSA and catalase indicate strong interactions, which lead to structural changes in these proteins and enhance their activity . These interactions are essential for understanding the compound’s potential in therapeutic applications, especially in mitigating oxidative stress.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, particularly in A549 cells, by mitigating oxidative stress-induced inhibition . This compound also affects cell signaling pathways and gene expression, leading to reduced apoptotic cell death. These cellular effects highlight its potential in protecting cells from oxidative damage and improving cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances enzyme activity by increasing substrate availability and inducing favorable structural changes in enzymes like catalase . This compound also influences gene expression by modulating signaling pathways that control oxidative stress responses, thereby reducing apoptosis and promoting cell survival.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, this compound has shown stability and sustained activity in enhancing enzyme functions and protecting cells from oxidative stress . Long-term studies indicate that it maintains its protective effects without significant degradation, making it a reliable agent for prolonged biochemical applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At optimal doses, it enhances enzyme activity and reduces oxidative stress without adverse effects. At higher doses, potential toxicity and adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate oxidative stress responses. It interacts with enzymes like catalase, enhancing their activity and influencing metabolic flux. This compound also affects metabolite levels, contributing to its protective effects against oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for its biochemical efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within organelles involved in oxidative stress responses, such as mitochondria and peroxisomes. Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its protective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pidotimod exhibits a range of pharmacological properties that make it a valuable compound in therapeutic settings:

- Immunomodulatory Effects : Pidotimod has been shown to enhance immune responses, particularly in patients with recurrent respiratory infections. It stimulates the activity of T-cells and natural killer (NK) cells, contributing to improved immune function .

- Antiviral Activity : Research indicates that Pidotimod possesses antiviral properties, especially against respiratory viruses. It may inhibit viral replication and enhance the host's antiviral response .

Therapeutic Applications

The therapeutic applications of Pidotimod are diverse, primarily focusing on respiratory health and immune system support:

- Treatment of Respiratory Infections : Pidotimod is often used as an adjunct therapy in managing recurrent respiratory infections in children and adults. Clinical studies have demonstrated its efficacy in reducing the frequency of infections and improving overall health outcomes .

- Chronic Conditions : It has been investigated for use in chronic conditions such as chronic obstructive pulmonary disease (COPD) and asthma, where immune modulation can play a crucial role in disease management .

Research Applications

In addition to its clinical uses, Pidotimod serves as a valuable tool in research:

- Standard for Impurity Testing : The compound is utilized as an impurity standard in high-performance liquid chromatography (HPLC) assays, ensuring the quality and purity of pharmaceutical products .

- Model for Immunological Studies : Due to its immunomodulatory effects, Pidotimod is employed in various studies aimed at understanding immune responses and developing new therapeutic strategies for immune-related disorders .

Case Studies

Several case studies highlight the effectiveness of Pidotimod in clinical settings:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the pyrrolidine moiety.

Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but not the thiazolidine ring.

Uniqueness

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(S)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological potential, including neuroprotective, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNOS

- Molecular Weight : 244.27 g/mol

- CAS Number : 162148-16-5

The thiazolidine core structure is significant for its biological activity, particularly due to the presence of the oxopyrrolidine moiety which enhances its pharmacological profile.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiazolidine derivatives. For instance, research indicates that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Mechanism of Action : Thiazolidines may exert their effects by modulating pro-inflammatory cytokines and pathways such as NF-κB and NLRP3. This modulation helps in reducing neuronal damage caused by oxidative stress and inflammation .

Case Study: Neuroprotection Against Ethanol-Induced Damage

In a study examining the effects of thiazolidine derivatives on neuronal damage due to ethanol exposure, it was found that these compounds significantly reduced levels of reactive oxygen species (ROS) and pro-inflammatory markers, demonstrating their potential as therapeutic agents in alcohol-related neurotoxicity .

Anticancer Activity

Thiazolidine derivatives have shown promising anticancer activities across various cancer cell lines. The compound's structure allows it to interact with multiple biological targets involved in cancer progression.

In Vitro Studies

- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and others.

- Results :

| Compound | Cell Line | IC (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | ~66 | Potent activity observed |

| Other Thiazolidine Derivatives | MCF-7 | <10 | Significant growth inhibition |

Antimicrobial Properties

The antimicrobial activity of thiazolidine derivatives has also been explored extensively. These compounds have shown efficacy against various multidrug-resistant pathogens.

Antimicrobial Spectrum

- Tested Pathogens : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, Pseudomonas aeruginosa.

- Findings :

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 3.91 | High |

| Klebsiella pneumoniae | 15 | Moderate |

| Pseudomonas aeruginosa | 62.5 | Low |

Summary of Findings

The biological activity of this compound is multifaceted, encompassing neuroprotective, anticancer, and antimicrobial properties. Its ability to modulate oxidative stress and inflammatory pathways makes it a candidate for further research in therapeutic applications.

Eigenschaften

IUPAC Name |

(4S)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N2CSC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.